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Compound of Interest

Compound Name: 3-Phenoxyazetidine hydrochloride

Cat. No.: B1358261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 3-Phenoxyazetidine hydrochloride. Due

to the limited availability of publicly accessible, experimentally derived spectroscopic data for 3-
Phenoxyazetidine hydrochloride, this document presents a representative dataset based on

closely related azetidine derivatives. This guide is intended to serve as a template and

reference for researchers involved in the synthesis, purification, and analysis of this compound

and its analogs.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic

techniques for the analysis of 3-Phenoxyazetidine hydrochloride.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-
d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.5 - 10.5 (broad s) br s 2H NH₂⁺ (azetidinium)

7.30 - 7.40 t 2H Ar-H (meta)

7.00 - 7.10 t 1H Ar-H (para)

6.90 - 7.00 d 2H Ar-H (ortho)

5.20 - 5.30 m 1H O-CH (azetidine)

4.20 - 4.35 m 2H CH₂ (azetidine)

4.00 - 4.15 m 2H CH₂ (azetidine)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-
d₆)

Chemical Shift (δ) ppm Assignment

157.5 Ar-C (C-O)

129.8 Ar-CH (meta)

122.0 Ar-CH (para)

116.5 Ar-CH (ortho)

72.0 O-CH (azetidine)

55.0 CH₂ (azetidine)

Table 3: FT-IR Spectroscopic Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2800 (broad) Strong
N-H stretch (secondary

ammonium salt)

3050 Medium C-H stretch (aromatic)

2980, 2920 Medium C-H stretch (aliphatic)

1600, 1490 Strong C=C stretch (aromatic ring)

1240 Strong C-O stretch (aryl ether)

1170 Medium C-N stretch

750, 690 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Table 4: Mass Spectrometry Data (ESI+)
m/z Relative Intensity (%) Assignment

150.0913 100 [M+H]⁺

172.0732 15 [M+Na]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10 mg of 3-Phenoxyazetidine hydrochloride was

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence

with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
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¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024

scans.

Data Processing: The resulting free induction decays (FIDs) were processed with a line

broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical

shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52

for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 3-Phenoxyazetidine hydrochloride was

placed directly onto the ATR crystal.

Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹ with a resolution of

4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement

and automatically subtracted.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with

0.1% formic acid to a concentration of approximately 1 mg/mL.

Acquisition: The sample solution was introduced into the ESI source via direct infusion at a

flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass

range of m/z 50-500.

Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge

ratio (m/z) of the molecular ion and other significant fragments.
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Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 3-Phenoxyazetidine hydrochloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-
Phenoxyazetidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1358261#spectroscopic-data-nmr-ir-ms-
for-3-phenoxyazetidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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